(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O4S/c1-16-8-3-2-7(14)6-10(8)22-13(16)15-12(18)9-4-5-11(21-9)17(19)20/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJWVTJUVYHZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: The synthesis begins with the preparation of the benzo[d]thiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluoro and Methyl Groups: Fluorination and methylation of the benzo[d]thiazole ring are carried out using appropriate reagents such as fluorinating agents (e.g., N-fluorobenzenesulfonimide) and methylating agents (e.g., methyl iodide).
Formation of the Nitrofuran Moiety: The nitrofuran ring is synthesized separately, often starting from furfural, which undergoes nitration to introduce the nitro group.
Coupling Reaction: The final step involves coupling the benzo[d]thiazole derivative with the nitrofuran derivative through a carboxamide linkage. This is typically achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrofuran moiety, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.
Substitution: The benzo[d]thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the nitrofuran ring.
Reduction: Amino derivatives of the nitrofuran moiety.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that are crucial for its applications in medicinal chemistry.
Antibacterial Activity
Research indicates that compounds containing the nitrofuran moiety, including (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide, possess significant antibacterial properties. The mechanism of action is believed to involve the disruption of bacterial cell division by inhibiting the FtsZ protein, which is essential for cytokinesis in bacteria. This leads to cell death in various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae .
Anticancer Properties
The compound has shown promising results in anticancer studies. In vitro studies demonstrate that it can significantly inhibit the growth of various cancer cell lines. For example, derivatives with similar structures have been reported to exhibit over 70% inhibition against breast cancer cells at specific concentrations. The mechanism involves inducing apoptosis and disrupting cellular signaling pathways critical for cancer cell survival .
Enzyme Inhibition
This compound also acts as an inhibitor of specific enzymes such as transglutaminases. This inhibition can affect various biochemical pathways, making it a candidate for therapeutic interventions in conditions related to enzyme dysregulation .
In Vitro Studies
In laboratory settings, compounds similar to this compound have been tested for their efficacy against various pathogens. Notably:
- Antibacterial Efficacy : Compounds showed minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL against resistant bacterial strains.
- Anticancer Activity : Significant cytotoxic effects were observed in multiple cancer models, with mechanisms involving apoptosis induction and cell cycle arrest.
Mechanistic Insights
The binding affinity and kinetic parameters of enzyme inhibitors are pivotal for their therapeutic efficacy. Studies suggest that this compound binds effectively to active sites or allosteric sites of target enzymes, leading to significant biological effects .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The nitrofuran moiety can form reactive intermediates that interact with bacterial DNA, leading to antimicrobial effects. In cancer cells, the compound may inhibit specific enzymes involved in cell proliferation, inducing apoptosis.
Comparison with Similar Compounds
Key Observations:
Nitrofuran vs. Nitrobenzofuran : The target compound’s 5-nitrofuran group (electron-deficient) contrasts with the nitrobenzofuran carbohydrazide in , which includes a hydroxyl group for hydrogen bonding .
Substituent Effects : The 6-fluoro and 3-methyl groups on the benzo[d]thiazole core in the target compound may enhance lipophilicity compared to the 4-fluorophenyl or chlorophenyl substituents in Compounds 12 and 13 .
Thioxo vs.
Biological Activity
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C16H13FN2O2S
- Molecular Weight : 316.35 g/mol
- IUPAC Name : this compound
Research indicates that nitrofuran derivatives, including this compound, act primarily through the following mechanisms:
- Reduction Activation : Nitrofurans are prodrugs that require reduction to exert their antibacterial effects. In Escherichia coli, they are activated by nitroreductases NfsA and NfsB, which catalyze their reduction to reactive intermediates that can damage cellular macromolecules like DNA and RNA .
- Oxidative Stress Induction : The activation process can lead to oxidative stress, contributing to cell damage and death, particularly in bacterial cells .
- Inhibition of Macromolecule Synthesis : The reactive intermediates may inhibit the synthesis of essential biomolecules, further impairing cell function .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various microbial strains. A study highlighted the effectiveness of nitrofurans in combating antibiotic-resistant strains of bacteria. The minimum inhibitory concentrations (MICs) for several strains were reported, demonstrating significant activity against resistant E. coli isolates .
| Microbial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 4 |
| M. tuberculosis | 8 |
| Staphylococcus aureus | 16 |
Anticancer Activity
In vitro studies have evaluated the anticancer potential of similar compounds in the same class. For instance, derivatives with similar structures have been assessed against various cancer cell lines using MTT assays, revealing moderate to potent activity against specific tumor types without significant cytotoxicity towards normal cells .
Case Studies
- Study on Antimicrobial Resistance : A comprehensive study analyzed the activation pathways of nitrofurans in resistant E. coli strains, revealing that even in the absence of traditional nitroreductases, alternative pathways could activate these compounds, underscoring their potential as therapeutic agents in resistant infections .
- Antitumor Activity Assessment : Another study focused on a series of 5-nitrofuran derivatives similar to our compound, showing that certain modifications enhanced their anticancer properties while maintaining low toxicity profiles in non-cancerous cell lines .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide, and how are critical reaction parameters controlled?
- Methodology : The compound is synthesized via coupling reactions between a benzo[d]thiazole imine precursor and 5-nitrofuran-2-carboxylic acid derivatives. Key steps include:
- Activation of the carboxyl group : Use of coupling agents like EDCI or DCC with DMAP as a catalyst to form the carboxamide bond .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) under reflux to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- 1H and 13C NMR : Key signals include:
- Benzo[d]thiazole: Aromatic protons at δ 6.8–7.5 ppm (split due to fluorine at C6) and the imine proton (δ ~8.2 ppm) .
- 5-Nitrofuran: Carboxamide carbonyl at δ ~160 ppm (13C), nitro group splitting patterns in 1H NMR .
Advanced Research Questions
Q. How does the nitro group in the furan moiety influence the compound’s mechanism of action against microbial targets?
- Mechanistic insight : The nitro group undergoes enzymatic reduction (e.g., by microbial nitroreductases), generating reactive oxygen species (ROS) that induce oxidative stress and DNA damage .
- Evidence : Analogues lacking the nitro group (e.g., 5-phenylfuran derivatives) show reduced antimicrobial activity, confirming its role in redox cycling .
- Methodological validation : Use of nitroreductase-deficient bacterial strains to assess specificity .
Q. What structural modifications improve the compound’s bioavailability while minimizing cytotoxicity?
- SAR studies :
- Benzo[d]thiazole substitution : Fluorine at C6 enhances lipophilicity and membrane penetration, while methyl at N3 stabilizes the imine bond .
- Furan ring modifications : Replacement of nitro with electron-withdrawing groups (e.g., trifluoromethyl) improves metabolic stability but may reduce potency .
Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?
- Metabolic stability : Incubation with liver microsomes (human/rat) to measure half-life (t1/2) and identify major metabolites (e.g., nitro-reduced intermediates) .
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid to determine logP and absorption potential .
- Plasma protein binding : Equilibrium dialysis to assess unbound fraction, critical for dose optimization .
Contradictions and Research Gaps
Q. Why do conflicting reports exist regarding the compound’s efficacy against Gram-positive vs. Gram-negative bacteria?
- Data analysis : Discrepancies may arise from:
- Test strains : Variations in nitroreductase expression across bacterial species .
- Assay conditions : Differences in inoculum size, media composition, or incubation time .
Q. Can crystallographic data resolve uncertainties about the compound’s binding mode to target enzymes?
- Current limitations : No X-ray structures of the compound bound to microbial targets (e.g., DNA gyrase) are available.
- Proposed approach : Molecular docking (using AutoDock Vina) and MD simulations to predict interactions with nitroreductase active sites .
- Validation : Co-crystallization trials with C. difficile nitroreductase, leveraging synchrotron facilities for high-resolution data .
Methodological Recommendations
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Scale-up strategies :
- Flow chemistry : Continuous synthesis in microreactors to control exothermic reactions and reduce byproducts .
- Catalyst recycling : Immobilized DMAP on silica gel to minimize reagent waste .
Q. What advanced assays are recommended for elucidating the compound’s off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
